![molecular formula C13H13NS B3055666 4-Phenyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine CAS No. 66200-59-7](/img/structure/B3055666.png)
4-Phenyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
Overview
Description
4-Phenyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine is a chemical compound with the molecular formula C13H13NS and a molecular weight of 215.313 . It is used for proteomics research .
Synthesis Analysis
Various 4,5,6,7-tetrahydrothieno pyridine derivatives have been synthesized and evaluated for various biological activities in different models . The structure of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine consists of piperidine (also called tetrahydropyridine) which is an amine heterocycle consists of a six-membered ring with five methylene bridges (-CH2-) and one amine bridge (-NH-) fused to a five-membered heterocyclic ring thiophene (also commonly called thiofuran) .Molecular Structure Analysis
The molecular structure of 4-Phenyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine is composed of a phenyl group attached to a tetrahydrothieno[2,3-c]pyridine core .Chemical Reactions Analysis
4,5,6,7-Tetrahydrothieno pyridine and their derivatives are important heterocyclic compounds that are widely distributed in nature . They have emerged as an important class of molecules due to their biodiversities from the industrial perspective .Physical And Chemical Properties Analysis
The molecular formula of 4-Phenyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine is C13H13NS and it has a molecular weight of 215.313 .Scientific Research Applications
Chemical Synthesis
4-Phenyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine exhibits notable properties in chemical synthesis. Mackay and Waigh (1982) found that treating N-(2-hydroxy-2-Phenethyl)-2-aminomethylthiophens with acids leads to the formation of thienotetrahydro-pyridines, including 4-phenyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine (Mackay & Waigh, 1982). This showcases its potential in the realm of organic synthesis.
Role in Drug Development
This compound serves as a crucial core in drug development. Sangshetti et al. (2014) highlighted its significance, noting various derivatives synthesized and evaluated for biological activities, including as potential lead molecules for future drugs (Sangshetti et al., 2014).
Anticonvulsant Activities
Ohkubo et al. (1996) researched its derivatives, such as 4-methyl-4-phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, for anticonvulsant activity against seizures in mice (Ohkubo et al., 1996).
Glucose-6-Phosphatase Inhibitors
Madsen et al. (2000) discovered its application as glucose-6-phosphatase inhibitors, important in diabetes research (Madsen et al., 2000).
Anticancer Activity
Rao et al. (2018) reported the synthesis of 5-substituted derivatives, exploring its biological activities, particularly in anticancer research (Rao et al., 2018).
Inhibiting Tumor Necrosis Factor-α
Fujita et al. (2002) synthesized novel derivatives that effectively inhibited TNF-α production, a key factor in inflammatory diseases (Fujita et al., 2002).
Mechanism of Action
While the specific mechanism of action for 4-Phenyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine is not mentioned in the search results, it is noted that various 4,5,6,7-tetrahydrothieno pyridine derivatives have shown potent biological activities and may be considered as lead molecules for the development of future drugs .
Future Directions
properties
IUPAC Name |
4-phenyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NS/c1-2-4-10(5-3-1)12-8-14-9-13-11(12)6-7-15-13/h1-7,12,14H,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XURYGPTVBIUZEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(CN1)SC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50508526 | |
Record name | 4-Phenyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50508526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine | |
CAS RN |
66200-59-7 | |
Record name | 4,5,6,7-Tetrahydro-4-phenylthieno[2,3-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66200-59-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Phenyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50508526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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